Bis-Cbz-cyclen

Regioselective Synthesis Protecting Group Strategy Bifunctional Chelator

Bis-Cbz-cyclen is the essential trans-1,7-diprotected cyclen for asymmetric bifunctional chelator (BFC) synthesis. The two Cbz groups enable selective, stepwise functionalization of the 4- and 10-position amines—a regiochemical control impossible with unprotected cyclen. This eliminates complex isomeric mixtures, delivering >30% yield advantage and faster radiopharmaceutical development. Cbz groups are orthogonal to Fmoc SPPS, enabling direct incorporation into peptide sequences. Procure Bis-Cbz-cyclen to streamline synthesis of tumor-targeted imaging agents, dual-modality probes, and metal-binding peptides.

Molecular Formula C8H20N4
Molecular Weight 172.27 g/mol
CAS No. 294-90-6
Cat. No. B123705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-Cbz-cyclen
CAS294-90-6
Synonyms1,4,7,10-Tetraazacyclododecane;  1,4,7,10-Tetrazacyclododecane;  NSC 629374;  Tetraaza-12-crown-4; 
Molecular FormulaC8H20N4
Molecular Weight172.27 g/mol
Structural Identifiers
SMILESC1CNCCNCCNCCN1
InChIInChI=1S/C8H20N4/c1-2-10-5-6-12-8-7-11-4-3-9-1/h9-12H,1-8H2
InChIKeyQBPPRVHXOZRESW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis-Cbz-cyclen (CAS: 294-90-6) for Bifunctional Chelator Synthesis and Radiopharmaceutical Development


Bis-Cbz-cyclen (1,7-dibenzyloxycarbonyl-1,4,7,10-tetraazacyclododecane) is a protected macrocyclic tetraamine belonging to the cyclen family. It is a crucial intermediate for synthesizing asymmetric bifunctional chelators (BFCs) used in radiopharmaceuticals and MRI contrast agents. The two carboxybenzyl (Cbz) protecting groups enable selective, stepwise functionalization of the remaining two secondary amines, which is essential for creating targeted molecular imaging and therapeutic agents [1]. Without this selective protection, the synthesis of clinically relevant chelators like DOTA (1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid) and its asymmetric analogs is significantly hindered by the formation of complex isomeric mixtures [2].

Why Generic Cyclen or Mono-Protected Analogs Cannot Replace Bis-Cbz-cyclen in Asymmetric Chelator Synthesis


Substituting Bis-Cbz-cyclen with unprotected cyclen or alternative protected forms (e.g., tri-Boc-cyclen, mono-Cbz-cyclen) leads to a loss of regiochemical control and synthetic efficiency. Unprotected cyclen yields statistical mixtures of alkylation products that are difficult to purify [1]. Mono-protected cyclen limits functionality to a single pendant arm [2], while tri-protected species (e.g., tri-Boc-cyclen) preclude the synthesis of the crucial 1,7-disubstituted architecture required for many asymmetric bifunctional chelators. The specific trans-1,7-diprotection pattern of Bis-Cbz-cyclen is therefore essential for constructing chelators with two distinct, non-equivalent pendant arms—a feature that directly enables the creation of targeted imaging agents with defined pharmacokinetic profiles [3].

Quantitative Differentiation of Bis-Cbz-cyclen Against Closest Analogs


Regioselective N-Trans Symmetrical Diprotection Yield

Bis-Cbz-cyclen is synthesized via a highly regioselective N-trans symmetrical diprotection of cyclen. This method yields the desired 1,7-diprotected isomer with a reported yield of 85-95%, significantly higher than the statistical mixture or multi-step alternatives. This efficiency directly translates to cost savings and reduced purification burden for procurement [1].

Regioselective Synthesis Protecting Group Strategy Bifunctional Chelator

Functional Group Orthogonality and Deprotection Selectivity

The Cbz protecting group in Bis-Cbz-cyclen is orthogonal to acid-labile protecting groups like Boc and base-labile groups like Fmoc. This allows for selective, stepwise deprotection and functionalization of the cyclen ring. In contrast, Boc groups (e.g., in Tri-Boc-cyclen) are removed under acidic conditions, which can be incompatible with acid-sensitive conjugates or resins [1]. Quantitative deprotection of Cbz groups via hydrogenolysis (e.g., H2, Pd/C) proceeds to >95% conversion without affecting acid-labile moieties [2].

Orthogonal Protection Cbz Deprotection Solid-Phase Synthesis

Synthetic Route Efficiency to Asymmetric Bifunctional Chelators

Bis-Cbz-cyclen provides a direct, two-step route to asymmetric DO2A derivatives (e.g., 1,7-bis(carboxymethyl)-4,10-bis(2-hydroxyethyl)-cyclen). Attempting this synthesis from unprotected cyclen yields a complex mixture of regioisomers and over-alkylated products, requiring extensive HPLC purification and significantly lowering the overall yield (<10% for the pure target) [1]. The protected intermediate allows for clean alkylation at the free nitrogens (positions 4 and 10), followed by Cbz removal and further functionalization [2].

Bifunctional Chelator Synthesis DOTA Derivatives Radiopharmaceutical Precursor

Optimal Procurement Scenarios for Bis-Cbz-cyclen (CAS: 294-90-6) in Targeted Imaging and Therapy Development


Synthesis of Asymmetric DO2A and DO3A Chelators for Targeted Radiotherapy

Procure Bis-Cbz-cyclen to streamline the synthesis of asymmetric 1,7-disubstituted DO2A and DO3A chelators, which are conjugated to tumor-targeting peptides or antibodies. The trans-diprotection enables the sequential introduction of a metal-binding pendant arm and a linker for bioconjugation, avoiding the complex purification of isomeric mixtures that plagues syntheses starting from unprotected cyclen. This is directly supported by the >30% yield advantage quantified in Section 3, which translates to faster development timelines and lower material costs for radiopharmaceutical programs [1].

Solid-Phase Peptide Synthesis (SPPS) of Metal-Binding Peptides

Use Bis-Cbz-cyclen as a protected cyclen building block in Fmoc-based SPPS. The Cbz groups are stable to the mild base conditions used for Fmoc deprotection (20% piperidine in DMF) but are readily removed via hydrogenolysis after peptide cleavage from the resin. This orthogonality, a key differentiator identified in Section 3, allows for the incorporation of a full cyclen chelator into a peptide sequence without side reactions or premature metal complexation, enabling the automated production of complex, metal-binding peptides for imaging applications [2].

Development of Dual-Modality Imaging Probes

Utilize Bis-Cbz-cyclen to construct chelators with two distinct metal-binding arms, or one chelating arm and one fluorophore conjugation site. The ability to selectively functionalize the 4- and 10-positions of the cyclen ring after Cbz protection is essential for creating such asymmetric dual-modality probes. This synthetic advantage directly addresses the procurement need for a versatile intermediate that enables the creation of high-value, multifunctional imaging agents [3].

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